The core structure of MQC, quinoxaline, is a versatile scaffold used in organic synthesis. Quinoxaline derivatives have been explored for their ability to form stable complexes with different metals (), making MQC a potential candidate for the development of new catalysts or ligands in organic reactions.
Methyl quinoxaline-5-carboxylate is a chemical compound characterized by its quinoxaline structure, which is a bicyclic aromatic compound. It features a carboxylate group at the fifth position and a methyl group attached to the nitrogen in the quinoxaline ring. The molecular formula for methyl quinoxaline-5-carboxylate is , and its CAS number is 6924-71-6. This compound is of interest in various fields due to its potential biological activities and applications in organic synthesis.
Methyl quinoxaline-5-carboxylate has been studied for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that compounds with a quinoxaline structure often exhibit significant biological effects, including inhibition of bacterial growth and potential cytotoxic effects against various cancer cell lines. The exact mechanisms of action are still under investigation, but they may involve interference with DNA synthesis or enzyme activity.
Several methods exist for synthesizing methyl quinoxaline-5-carboxylate:
Methyl quinoxaline-5-carboxylate finds applications across several domains:
Studies on the interactions of methyl quinoxaline-5-carboxylate with biological systems are ongoing. Preliminary findings suggest that it may interact with various enzymes and receptors, which could lead to its biological activities. For instance, it has been shown to inhibit certain bacterial enzymes, suggesting a potential mechanism for its antimicrobial effects.
Methyl quinoxaline-5-carboxylate shares structural similarities with several other compounds, particularly within the quinoxaline family:
Methyl quinoxaline-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.
Methyl quinoxaline-5-carboxylate (CAS 6924-71-6) features a bicyclic aromatic quinoxaline core with a methyl ester substituent at the fifth position. The quinoxaline framework comprises two fused pyrazine and benzene rings, while the carboxylate group introduces electron-withdrawing effects that modulate electronic and physicochemical properties. The planar aromatic system enables π-conjugation, which is critical for its reactivity and interactions in biological or catalytic systems.
The compound lacks stereogenic centers due to the symmetry of the quinoxaline ring and the planar arrangement of the ester group. This absence of stereoisomerism simplifies its synthesis and characterization compared to structurally related chiral derivatives.
Proton NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) reveal:
Key absorption bands include:
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
Ester C=O | 1702–1715 | Stretching vibration of carbonyl |
N–O (in derivatives) | 1331–1355 | Stretching in N-oxide analogs |
Aromatic C–H | 2992–2962 | Out-of-plane bending |
While direct UV-Vis data for methyl quinoxaline-5-carboxylate is limited, quinoxaline derivatives typically exhibit absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the aromatic system. Substituents like the ester group may induce red shifts due to conjugation effects.
The quinoxaline core facilitates π-π stacking interactions between adjacent molecules, a common feature in aromatic heterocycles. Hydrogen bonding between the ester carbonyl oxygen and nitrogen atoms from neighboring quinoxaline rings may further stabilize crystal packing.
Studies on analogous quinoxaline derivatives highlight:
Property | Value | Source |
---|---|---|
Boiling Point | 318.2 ± 22.0°C (760 mmHg) | |
Density | 1.3 ± 0.1 g/cm³ | |
Flash Point | 146.3 ± 22.3°C | |
Vapour Pressure | 0.0 ± 0.7 mmHg (25°C) |
The high boiling point reflects strong intermolecular interactions, while the low vapour pressure indicates stability under ambient conditions. No melting point data is reported, suggesting potential amorphous behavior or decomposition before melting.